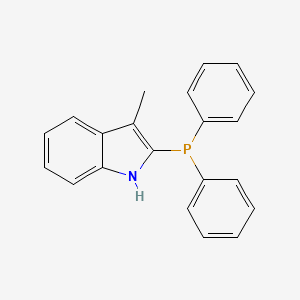

1H-Indole, 2-(diphenylphosphino)-3-methyl-

Description

Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry and Catalysis

The indole nucleus is a ubiquitous structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. orgsyn.orgsigmaaldrich.comnih.govwikipedia.orgresearchgate.net Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin (B1676174) underscores its biological importance. sigmaaldrich.com In the realm of synthetic chemistry, the indole scaffold serves as a versatile building block for the construction of complex molecular architectures. researchgate.net Its inherent electronic properties and the reactivity of its various positions make it an attractive framework for the design of ligands in catalysis. The indole ring can act as a tunable electronic reservoir and can participate in non-covalent interactions, which can influence the stability and reactivity of a metal catalyst.

Evolution of Phosphine (B1218219) Ligands in Transition Metal Catalysis

Phosphine ligands have been a cornerstone of transition metal catalysis since its early days. researchgate.netnih.gov The study of transition metal phosphine complexes dates back to the mid-20th century, and the field has since undergone significant expansion. researchgate.net The versatility of phosphines stems from their tunable steric and electronic properties. The size of the substituents on the phosphorus atom can be modified to create a specific steric environment around the metal center, thereby controlling the access of substrates and influencing the selectivity of the reaction. nih.gov

Electronically, phosphines are typically σ-donors, and the nature of their substituents can modulate the electron density at the metal center. nih.gov The development of a wide array of phosphine ligands, from simple trialkyl- and triarylphosphines to more sophisticated biarylphosphines and ferrocene-based ligands, has been instrumental in the advancement of numerous cross-coupling reactions, including those of the Suzuki-Miyaura, Buchwald-Hartwig, and Heck type. sigmaaldrich.comwikipedia.org

Unique Attributes of 1H-Indole, 2-(diphenylphosphino)-3-methyl- as a Ligand Framework

1H-Indole, 2-(diphenylphosphino)-3-methyl- , with the CAS number 800369-69-1, integrates the key features of both indole and phosphine moieties. nih.gov The diphenylphosphino group at the 2-position of the indole ring acts as the primary coordinating site to a transition metal. The methyl group at the 3-position provides a degree of steric bulk that can influence the geometry of the metal complex and, consequently, the catalytic activity.

The indole nitrogen can potentially act as a secondary binding site or participate in hydrogen bonding, which can further stabilize the catalytic species. This potential for hemilability, where the indole nitrogen can reversibly coordinate to the metal center, can be a significant attribute in a catalytic cycle. The aromatic system of the indole can also engage in π-stacking interactions, adding another layer of control over the catalytic environment.

Research has shown that indolylphosphine ligands, such as 1H-Indole, 2-(diphenylphosphino)-3-methyl- , are effective in various palladium-catalyzed cross-coupling reactions. orgsyn.orgresearchgate.net For instance, a closely related ligand, often referred to as CM-phos, which is 2-(dicyclohexylphosphino)-1-methyl-1H-indole, has demonstrated high efficacy in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. orgsyn.orgsigmaaldrich.com While not identical, the performance of CM-phos provides valuable insights into the potential of the 2-(diphenylphosphino)-3-methyl-1H-indole framework.

The table below summarizes the key properties of 1H-Indole, 2-(diphenylphosphino)-3-methyl- .

| Property | Value |

| IUPAC Name | (3-methyl-1H-indol-2-yl)diphenylphosphane nih.gov |

| Molecular Formula | C₂₁H₁₈NP nih.gov |

| Molecular Weight | 315.35 g/mol nih.gov |

| CAS Number | 800369-69-1 nih.gov |

Detailed research findings have highlighted the utility of indolylphosphine ligands in challenging coupling reactions. For example, palladium catalysts supported by indolylphosphine ligands have been successfully employed in the Hiyama cross-coupling of aryl mesylates. The electronic and steric properties of these ligands are believed to facilitate the oxidative addition of the otherwise less reactive aryl mesylates to the palladium center.

The following interactive table presents representative data from studies on related indolylphosphine ligands in palladium-catalyzed cross-coupling reactions, which can be considered indicative of the potential performance of 1H-Indole, 2-(diphenylphosphino)-3-methyl- .

| Entry | Aryl Halide/Pseudohalide | Coupling Partner | Ligand | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | 4-Chlorotoluene | Aniline (B41778) | CM-phos | Pd(OAc)₂ | Toluene | NaOtBu | 100 | 98 |

| 2 | 4-Bromoanisole | Phenylboronic acid | CM-phos | Pd(OAc)₂ | Toluene | K₃PO₄ | 25 | 99 |

| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | CM-phos | Pd(OAc)₂ | Toluene | K₃PO₄ | 80 | 95 |

| 4 | 4-Tolyl mesylate | Phenyltrimethoxysilane | Indolylphosphine | Pd(OAc)₂ | Dioxane | TBAF | 100 | 85 |

This data is representative of the performance of indolylphosphine ligands in similar catalytic reactions and is intended to illustrate the potential of 1H-Indole, 2-(diphenylphosphino)-3-methyl-.

Structure

3D Structure

Properties

CAS No. |

800369-69-1 |

|---|---|

Molecular Formula |

C21H18NP |

Molecular Weight |

315.3 g/mol |

IUPAC Name |

(3-methyl-1H-indol-2-yl)-diphenylphosphane |

InChI |

InChI=1S/C21H18NP/c1-16-19-14-8-9-15-20(19)22-21(16)23(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,22H,1H3 |

InChI Key |

AYBYSHRBWSIPSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Coordination Chemistry of 1h Indole, 2 Diphenylphosphino 3 Methyl

Palladium Complexes

The interaction of 1H-Indole, 2-(diphenylphosphino)-3-methyl- with palladium has been shown to produce complexes with distinct coordination and geometry, primarily dictated by the reaction conditions and the absence or presence of a base to deprotonate the indole (B1671886) nitrogen.

In the absence of a base, 1H-Indole, 2-(diphenylphosphino)-3-methyl- typically coordinates to palladium(II) centers in a monodentate fashion through its phosphorus atom (κ¹-P). d-nb.infoed.ac.uk A well-characterized example is the complex trans-[PdCl₂{P(Ph)₂(C₉H₈N)}₂], formed from the reaction of the ligand with a palladium(II) precursor. d-nb.infoed.ac.uk X-ray crystallography reveals a trans square planar geometry for this complex, with the palladium center located on an inversion center. d-nb.info The indolyl rings of the two ligands are positioned on opposite sides of the square plane, orienting the N-H groups toward the chloride ligands. d-nb.info This orientation facilitates an intramolecular hydrogen bonding interaction (N-H···Cl), which slightly distorts the geometry around the palladium atom. d-nb.info

Another example of this coordination mode is found in the methyl derivative, trans-[Pd(CH₃)Cl{P(Ph)₂(C₉H₈N)}₂]. d-nb.infoed.ac.uk In all these cases, the ligand binds exclusively through the soft phosphorus donor. d-nb.info The 1H NMR signals for the indole N-H proton in these chloride complexes are notably shifted downfield compared to the free ligand, indicating the influence of the metal center and the intramolecular interactions. d-nb.info

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Pd–P Bond Length (Å) | 2.3412(4) | 2.3388(4) |

| Pd–Cl Bond Length (Å) | 2.2981(4) | 2.3052(4) |

| Cl–Pd–P Bond Angle (°) | 93.232(15) | 87.642(15) |

| Cl–Pd–P Bond Angle (°) | 86.767(14) | 92.358(15) |

| N-H···Cl Distance (Å) | 2.48 | 2.51 |

When the indole N-H proton is removed by a base, the ligand transforms into an anionic P,N-donor. d-nb.infonih.gov This allows for bidentate coordination (κ²-P,N) to a single metal center, forming a stable four-membered chelate ring. d-nb.info This mode has been observed in various complexes, particularly with coinage metals, where weakly basic conditions facilitate the deprotonation. nih.gov For palladium, the deprotonated ligand has been reported to form dinuclear A-frame type complexes. d-nb.info This bidentate coordination fundamentally alters the electronic and steric properties of the resulting metal complex compared to its monodentate counterpart.

The coordination of 1H-Indole, 2-(diphenylphosphino)-3-methyl- to palladium leads to the formation of metallacycles. In the bidentate P,N-coordination mode, a four-membered palladacycle is formed, consisting of the Pd, P, C2, and N atoms of the indolyl ring.

In the case of monodentate P-coordinated complexes like trans-[PdCl₂{P(Ph)₂(C₉H₈N)}₂], a detailed geometrical analysis from X-ray diffraction data shows a distorted square planar geometry. d-nb.info Although the palladium atom lies on a crystallographic inversion center, ensuring the P-Pd-P and Cl-Pd-Cl axes are linear, the cis Cl-Pd-P angles deviate from the ideal 90°. d-nb.info For instance, in one of the two independent molecules in the asymmetric unit, the angles are 93.232(15)° and 86.767(14)°. d-nb.info This compression and expansion from 90° is attributed to the intramolecular N-H···Cl hydrogen bond that pulls the respective chloride and phosphine (B1218219) ligands closer together. d-nb.info

Rhodium and Iridium Complexes

The coordination chemistry of 1H-Indole, 2-(diphenylphosphino)-3-methyl- with rhodium and iridium also exhibits diverse modes, including simple monodentate binding, and more complex tetradentate and η⁶-arene coordination. nih.gov

While simple monomeric rhodium and iridium complexes such as [RhCl(COD){P(Ph)₂(C₉H₈N)}] and [IrCl(COD){P(Ph)₂(C₉H₈N)}] show the expected monodentate κ¹-P coordination, the ligand can participate in more complex bonding. nih.gov Upon deprotonation, the ligand's nitrogen atom becomes a potent donor site, enabling it to bridge multiple metal centers. nih.gov For example, with silver and copper, a tetranuclear cluster, Ag₂Cu₂{P(Ph)₂(C₉H₇N)}₄, is formed where the deprotonated P,N ligand bridges the metal ions. nih.gov Although a similar tetranuclear structure with rhodium or iridium has not been explicitly reported, the formation of dimeric structures featuring tetradentate coordination has been observed for other phosphine ligands with these metals, suggesting its possibility. nih.gov

A notable and unique coordination mode for this ligand is the κ¹-P,η⁶-C₆ mode, where it bridges two metal centers. d-nb.infonih.gov This has been structurally characterized in a dinuclear rhodium complex, where one rhodium center is bound to the phosphorus atom while a second '[Rh(COD)]⁺' fragment is coordinated in an η⁶ fashion to the π-system of the ligand's indole ring. nih.gov This represents the first example of an η⁶-coordination mode for this specific ligand and highlights its electronic versatility, allowing it to engage with metal centers through its phosphorus atom, its deprotonated nitrogen, and its aromatic π-system. nih.gov

Application of 1h Indole, 2 Diphenylphosphino 3 Methyl in Homogeneous Catalysis

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation and transfer hydrogenation are fundamental reactions for the reduction of unsaturated functional groups. chemrxiv.org While homogeneous catalysts bearing phosphine (B1218219) ligands are employed for these reactions, research involving 1H-Indole, 2-(diphenylphosphino)-3-methyl- in this capacity has not been reported. Studies on the hydrogenation of indoles typically focus on the reduction of the indole (B1671886) ring itself, often using heterogeneous catalysts, which falls outside the scope of this ligand's application in homogeneous catalysis.

Asymmetric Hydrogenation of Functionalized Olefins

The application of 1H-Indole, 2-(diphenylphosphino)-3-methyl- as a ligand in the asymmetric hydrogenation of functionalized olefins is not documented in the reviewed scientific literature. While asymmetric hydrogenation is a major area of research for phosphine ligands, studies specifically employing this indole-phosphine derivative for this purpose have not been reported.

Transfer Hydrogenation of Ketones

Complexes of 1H-Indole, 2-(diphenylphosphino)-3-methyl- with rhodium and iridium have been synthesized and evaluated as catalysts in the transfer hydrogenation of ketones. rsc.org These studies aimed to investigate whether the indole N-H group, in close proximity to the metal center, could lead to a cooperative effect similar to that observed in Noyori-type bifunctional catalysts. rsc.org

The synthesis and characterization of several Group 9 metal complexes containing the diphenyl-2-(3-methyl)indolylphosphine ligand have been reported. rsc.org The structurally characterized complexes include [RhCl(COD){PPh₂(C₉H₈N)}] and [IrCl(COD){PPh₂(C₉H₈N)}]. In these square planar complexes, the ligand coordinates to the metal through the phosphorus atom. X-ray diffraction studies revealed that the indolyl N-H group is oriented towards the chloride ligand. rsc.org

These rhodium and iridium complexes were found to be moderately active catalysts for the transfer hydrogenation of various ketones using propan-2-ol as the hydrogen source. The catalytic performance for the reduction of acetophenone (B1666503) is summarized in the table below.

Table 1: Catalytic Activity in Transfer Hydrogenation of Acetophenone Reaction Conditions: Catalyst (0.01 mmol), Acetophenone (1 mmol), Propan-2-ol (10 ml), K₂CO₃ (0.1 mmol), 80 °C, 16 h.

| Catalyst Precursor | Conversion (%) |

| [RhCl(COD){PPh₂(C₉H₈N)}] | 35 |

| [IrCl(COD){PPh₂(C₉H₈N)}] | 39 |

| [RhCl(NBD){PPh₂(C₉H₈N)}] | 33 |

| [Rh(COD)(MeCN){PPh₂(C₉H₈N)}]BF₄ | 29 |

Data sourced from Dalton Transactions, 2010. rsc.org

The results indicate modest catalytic activity under the tested conditions, suggesting that while the complexes are competent catalysts, a significant cooperative enhancement from the indole N-H group was not observed in this specific application. rsc.org

Other Catalytic Transformations

Allylic Alkylation and Amination

Based on a review of the available scientific literature, the use of 1H-Indole, 2-(diphenylphosphino)-3-methyl- as a ligand in catalytic allylic alkylation and amination reactions has not been reported.

Dinitrogen Activation and Reduction

The application of 1H-Indole, 2-(diphenylphosphino)-3-methyl- in the context of dinitrogen activation and reduction has not been described in the reviewed scientific literature.

Formic Acid Dehydrogenation

A review of published research indicates that 1H-Indole, 2-(diphenylphosphino)-3-methyl- has not been employed as a ligand in catalyst systems for the dehydrogenation of formic acid.

Ruthenium-Catalyzed Cycloisomerization with Carbon Migration

There are no reports in the scientific literature describing the use of 1H-Indole, 2-(diphenylphosphino)-3-methyl- as a ligand for ruthenium-catalyzed cycloisomerization reactions that proceed with carbon migration.

Platinum-Catalyzed Nucleophilic Additions to Allenes

Following a comprehensive review of scientific literature, no specific applications of the compound 1H-Indole, 2-(diphenylphosphino)-3-methyl- as a ligand in platinum-catalyzed nucleophilic additions to allenes have been documented.

Research in the field of platinum-catalyzed reactions on allenes often involves various phosphine ligands to tune the catalyst's reactivity and selectivity. For instance, studies have detailed the use of bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) in the platinum-catalyzed intermolecular hydroamination of monosubstituted allenes with secondary alkylamines. nih.govnih.gov These reactions typically yield allylic amines, with the catalyst system influencing the product's diastereoselectivity. nih.gov

Furthermore, the broader field of transition-metal catalyzed nucleophilic additions to allenes is well-established, with metals such as platinum and silver being effective catalysts for the addition of oxygen and nitrogen nucleophiles. rsc.org These reactions provide a powerful method for synthesizing functionalized allylic derivatives and heterocyclic compounds. rsc.org The choice of both the metal and the ligand is crucial in determining the reaction's outcome. rsc.org

While the indolylphosphine scaffold is of interest in catalysis, for example in platinum-catalyzed hydrofluorination of alkynes where indolyl groups can cooperate in the reaction mechanism, specific data for the title compound in the context of nucleophilic additions to allenes is not present in the reviewed literature. Similarly, while phosphine catalysis of allenes is a known concept, it typically involves the phosphine acting as a nucleophilic catalyst itself rather than as a ligand for a metal.

Given the absence of direct research on the use of 1H-Indole, 2-(diphenylphosphino)-3-methyl- for this specific transformation, no detailed research findings or data tables can be provided.

Mechanistic Insights and Theoretical Investigations

Catalytic Cycle Elucidation

The catalytic activity of transition metal complexes featuring 1H-Indole, 2-(diphenylphosphino)-3-methyl- and related ligands is fundamentally governed by a sequence of elementary steps that constitute the catalytic cycle. Key among these are oxidative addition and reductive elimination, often involving the formation of distinct intermediates.

Oxidative addition and reductive elimination are fundamental transformations in organometallic catalysis, marking the increase and decrease of the metal center's oxidation state and coordination number, respectively. ilpi.comlibretexts.org In a typical cross-coupling cycle, a low-valent metal complex, often Pd(0), undergoes oxidative addition with a substrate (e.g., an aryl halide). libretexts.org This is followed by transmetalation and, finally, reductive elimination to release the product and regenerate the active catalyst. ilpi.com

The process of reductive elimination is the microscopic reverse of oxidative addition. ilpi.com For reductive elimination to occur, the groups to be coupled must typically be in a cis-orientation on the metal center. ilpi.comlibretexts.org The reaction is generally favored for metals in higher oxidation states and can be influenced by the nature of the ligands. umb.edu For instance, the elimination of C-H bonds is often rapid. umb.edu Computational studies on related systems have shown that the reductive elimination of polar molecules can proceed via an SN2 mechanism, where the initial step is the dissociation of a ligand. osti.gov

While specific studies detailing the complete oxidative addition/reductive elimination cycle for a catalyst based purely on 1H-Indole, 2-(diphenylphosphino)-3-methyl- are not extensively documented in the provided results, the behavior of its palladium and platinum complexes provides insight. For example, complexes like [trans-PdCl2{PPh2(C9H8N)}2] and [trans-Pd(CH3)Cl{PPh2(C9H8N)}2] have been synthesized and characterized. d-nb.info The formation of such stable square planar Pd(II) complexes after coordination of the phosphine (B1218219) ligand suggests that a subsequent reductive elimination step would be necessary to form a C-C or C-H bond and regenerate a catalytically active Pd(0) species. The requirement for groups to be cis prior to elimination implies that an isomerization from a trans- to a cis-complex would be a prerequisite in the catalytic cycle for these species. umb.edu

Palladacycles are organopalladium complexes containing a carbon-palladium bond within a cyclic structure and are often invoked as key intermediates or stable precatalysts in a variety of cross-coupling reactions. wikipedia.orgsigmaaldrich.com They can be formed through C-H activation, where the metal center directly activates a C-H bond of a ligand or substrate. wikipedia.org These species are often considered precatalysts that generate a highly active, low-coordinate Pd(0) species via reductive elimination. wikipedia.orgnih.gov

In the context of phosphine-containing ligands, palladacycles can form through the cyclometalation of one of the ligand's aryl groups or another part of its backbone. For instance, the Herrmann's catalyst, a well-known palladacycle derived from tris(o-tolyl)phosphine, is highly effective in Heck reactions. wikipedia.org While direct evidence for the formation of a palladacycle from 1H-Indole, 2-(diphenylphosphino)-3-methyl- itself is not detailed in the search results, related oxime-derived palladacycles have been shown to be efficient, phosphine-free precatalysts for Suzuki-Miyaura, Sonogashira, and Heck reactions, as well as the synthesis of 2,3-disubstituted indoles. sigmaaldrich.com

The general mechanism for palladacycle precatalyst activation involves reduction from Pd(II) to the catalytically active Pd(0). wikipedia.org In some catalytic systems, however, the role of palladacycles may be more complex than simply serving as a source of Pd(0). nih.gov NMR monitoring studies in certain reactions have indicated that distinct intermediates with Pd-P bonds are formed, suggesting that the palladacycle may participate more directly in the catalytic cycle. nih.gov

Vinylidene complexes are intermediates in which a C=C double bond is coordinated to a metal center. They are particularly relevant in the transition metal-catalyzed cycloisomerization of enynes (molecules containing both an alkene and an alkyne). nih.gov The formation of indole (B1671886) skeletons, for example, can be achieved through the cycloisomerization of 2-alkynylanilines, a reaction that can proceed via a vinylidene intermediate. acs.org

A proposed catalytic cycle for such a reaction involves the initial coordination of the alkyne to the metal center, followed by a 1,2-migration of a group (like hydrogen or a silyl (B83357) group) to form the metal-vinylidene species. acs.org This intermediate then undergoes cyclization. Deuterium labeling studies in rhodium-catalyzed enyne cycloisomerization have supported a mechanism involving the formation of a rhodium vinylidene, followed by a [2+2] cycloaddition with the alkene moiety. nih.gov More recently, ruthenium-catalyzed cycloisomerization of internal alkynes has been shown to proceed via a ruthenium vinylidene intermediate formed by a 1,2-carbon migration, leading to 3-substituted indoles. acs.org

While these examples primarily involve rhodium and ruthenium, palladium is also known to mediate cycloisomerization reactions. researchgate.net The potential for a palladium complex of 1H-Indole, 2-(diphenylphosphino)-3-methyl- to facilitate such transformations via a vinylidene intermediate is plausible, although specific research confirming this pathway with this ligand was not found in the provided search results.

Ligand Electronic and Steric Properties in Catalysis

The catalytic performance of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. For 1H-Indole, 2-(diphenylphosphino)-3-methyl-, these properties can be modulated to optimize catalytic activity and selectivity.

The electronic properties of a phosphine ligand refer to its ability to donate or accept electron density from the metal center. units.it These properties can be finely tuned by altering the substituents on the phosphorus atom or elsewhere on the ligand backbone. In the case of 1H-Indole, 2-(diphenylphosphino)-3-methyl-, the indole nitrogen provides a convenient handle for modification.

N-functionalization, the process of adding a substituent to the nitrogen atom of the indole ring, can significantly alter the electronic environment of the entire ligand system. For example, attaching electron-withdrawing or electron-donating groups to the nitrogen can modulate the electron density at the phosphorus atom, thereby influencing its coordination to the metal and the reactivity of the resulting complex. Studies on synergistic palladium-catalyzed reactions have shown that the electronic properties of achiral monodentate phosphine ligands can have a dramatic effect on stereoselectivity. nih.gov In one case, a clear correlation was found between the diastereoselectivity and the electronic nature of substituents on triarylphosphine ligands, with electron-poor ligands leading to an inversion of selectivity compared to electron-rich or neutral ones. nih.gov

Derivatives of the parent ligand, such as 2-(2-Methoxyphenyl)-1-methyl-3-(diphenylphosphino)-1H-indole, where the indole nitrogen is methylated, have been synthesized and used in catalysis. chemicalbook.com This N-methylation prevents deprotonation and alters the ligand's electronic profile compared to the N-H parent compound. nih.gov Such modifications are crucial for fine-tuning the catalytic activity, for instance, in the borylation of nonactivated aryl chlorides. chemicalbook.com

Table 1: Examples of N-Functionalized Indolylphosphine Ligands and Their Applications

| Compound Name | N-Substituent | Application |

|---|---|---|

| 1H-Indole, 2-(diphenylphosphino)-3-methyl- | H | General Ligand |

This table is generated based on available data and serves as an illustrative example.

The steric properties of a ligand relate to its size and three-dimensional shape, which can control access to the metal center, influence the coordination geometry, and affect the stability of intermediates. units.it The conformation of 1H-Indole, 2-(diphenylphosphino)-3-methyl- when coordinated to a metal center plays a critical role in its catalytic function.

X-ray crystallographic studies of palladium and platinum complexes of this ligand, such as [trans-PdCl2{PPh2(C9H8N)}2] and [cis-PtCl2{PPh2(C9H8N)}2], reveal how the ligand arranges itself around the metal. d-nb.info In the trans-palladium complex, the two phosphine ligands coordinate to the metal, and the indolyl rings are oriented on opposite sides of the square plane. d-nb.info Crucially, the N-H groups are directed toward the chloride ligands, suggesting a potential for intramolecular hydrogen bonding or other non-covalent interactions that can stabilize the complex and influence its reactivity. d-nb.info

The steric bulk of the diphenylphosphino group and the 3-methyl-indole moiety dictates the space available around the metal for substrate binding and subsequent reactions. While phosphine ligands can inhibit reactions if they are too bulky or if their dissociation is required for a catalytic step, they can also induce reactions by promoting the formation of a reactive intermediate. ilpi.com The balance between the steric and electronic effects of the 1H-Indole, 2-(diphenylphosphino)-3-methyl- ligand is therefore a key determinant of its success in any given catalytic application.

Table 2: Structural Data for a Metal Complex of 1H-Indole, 2-(diphenylphosphino)-3-methyl-

| Complex | Metal | Geometry | Key Feature |

|---|---|---|---|

| [trans-PdCl2{PPh2(C9H8N)}2] | Pd(II) | trans Square Planar | N-H groups oriented towards chloride ligands d-nb.info |

This table summarizes key structural information from crystallographic studies.

Computational Chemistry Approaches (e.g., Density Functional Theory Studies)

Density Functional Theory (DFT) is a cornerstone of computational studies on phosphine ligands and their complexes. DFT calculations allow for the exploration of the full catalytic cycle of reactions, such as the Suzuki-Miyaura cross-coupling, by examining the thermodynamics and kinetics of each elementary step. researchgate.netrsc.org These calculations can elucidate the influence of ligand structure on the catalytic activity by quantifying steric and electronic effects. researchgate.netbris.ac.uk For instance, DFT has been used to study the basicity and binding ability of various phosphine ligands, offering a theoretical lens to complement experimental findings. nih.gov

Modern computational studies often employ hybrid functionals, such as B3LYP or PBE0, combined with appropriate basis sets to accurately model these systems. researchgate.netresearchgate.net For heavier elements like palladium, effective core potentials (ECPs) are typically used to account for relativistic effects. smu.ca Such computational setups enable the detailed analysis of reaction intermediates and transition states, which are often difficult or impossible to isolate and characterize experimentally.

DFT calculations are instrumental in dissecting the factors that govern the reactivity and selectivity of catalysts containing phosphine ligands. For a ligand like 1H-Indole, 2-(diphenylphosphino)-3-methyl-, its unique electronic and steric profile, conferred by the fusion of an indole moiety with a diphenylphosphino group, can be computationally modeled to predict its behavior in catalytic reactions.

Studies on analogous phosphine ligands have shown that both electronic and steric properties are key to catalytic performance. mdpi.com Electron-donating ligands are known to accelerate the oxidative addition step in cross-coupling reactions, a critical phase in many catalytic cycles. researchgate.netmdpi.com Conversely, the steric bulk of a ligand plays a significant role in promoting the reductive elimination step, which leads to the final product. researchgate.netmdpi.com

Computational models can quantify these properties. For example, the energy barriers for key steps in a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, can be calculated. A computational study on the Suzuki-Miyaura coupling using various monophosphine palladium catalysts demonstrated that oxidative addition is primarily influenced by electronic effects, while transmetalation and reductive elimination are controlled by a combination of steric and electronic factors. researchgate.netbris.ac.uk For a hypothetical palladium-catalyzed reaction involving 1H-Indole, 2-(diphenylphosphino)-3-methyl-, DFT could provide the relative energy profiles for different reaction pathways, thereby predicting the most likely mechanism and the origins of chemo-, regio-, and enantioselectivity.

A recent study on a novel indole-amide-based phosphine ligand (InAm-phos) in a palladium-catalyzed Suzuki-Miyaura reaction highlighted the ligand's efficiency. The oxidative addition adduct was characterized, revealing a specific coordination mode that could be further analyzed using DFT to understand the electronic interactions stabilizing this key intermediate.

Table 1: Representative DFT-Calculated Energy Barriers for a Generic Suzuki-Miyaura Catalytic Cycle

This interactive table illustrates the type of data that can be generated from DFT studies to compare the effect of different ligands on the key steps of a catalytic cycle. The values are hypothetical and for illustrative purposes only, but they reflect the trends observed in computational studies of phosphine ligands. researchgate.net

| Ligand | Oxidative Addition (kcal/mol) | Transmetalation (kcal/mol) | Reductive Elimination (kcal/mol) |

| PPh₃ | 15.2 | 18.5 | 5.1 |

| P(t-Bu)₃ | 12.8 | 20.1 | 3.9 |

| Hypothetical Indole-Phosphine | 14.5 | 17.9 | 4.5 |

Note: The data in this table is illustrative and does not represent actual calculated values for 1H-Indole, 2-(diphenylphosphino)-3-methyl-.

Beyond reactivity, computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data. For phosphine complexes, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary characterization technique. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have been shown to accurately predict ³¹P NMR chemical shifts. smu.ca

A protocol for predicting ³¹P NMR chemical shifts in palladium complexes using the PBE0 functional has been established, demonstrating good agreement between calculated and experimental values with root-mean-square errors as low as 6.9 ppm after linear scaling. smu.ca This predictive capability is invaluable for identifying species in solution, characterizing reaction intermediates, and confirming the structure of newly synthesized complexes. smu.ca

For a complex of 1H-Indole, 2-(diphenylphosphino)-3-methyl- with a metal like palladium, DFT could be used to calculate the expected ³¹P NMR chemical shift. This calculated value, when compared with the experimental spectrum, can confirm the coordination of the phosphine to the metal center and provide insights into the electronic environment of the phosphorus atom. Furthermore, theoretical calculations can help to understand the through-space interactions, such as the intramolecular hydrogen bonds observed in some indolyl phosphine nickel(II) fluorido complexes, and their influence on the spectroscopic parameters.

Table 2: Example of Predicted vs. Experimental ³¹P NMR Chemical Shifts for Phosphine-Palladium Complexes

This table demonstrates how computational methods are used to validate experimental findings by comparing calculated spectroscopic data with measured values. The data shown are representative examples from studies on various phosphine complexes. smu.ca

| Complex | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

| Pd(PPh₃)₄ | 20.1 | 18.5 | +1.6 |

| Pd(PCy₃)₂Cl₂ | 35.8 | 35.1 | +0.7 |

| Hypothetical Pd-Indole-Phosphine Complex | 28.5 | 27.9 | +0.6 |

Note: The data in this table is illustrative and does not represent actual calculated values for a complex of 1H-Indole, 2-(diphenylphosphino)-3-methyl-.

In addition to NMR data, other spectroscopic parameters, such as infrared (IR) stretching frequencies, can also be calculated to assess the electronic properties of phosphine ligands. nih.gov These theoretical approaches, when combined, offer a comprehensive understanding of the structure, bonding, and reactivity of phosphine ligands and their metal complexes, guiding future experimental work in catalysis.

Comparative Analysis with Established Phosphine Ligand Classes

Advantages of Indole-Based Phosphines in Homogeneous Catalysis

Indole-based phosphine (B1218219) ligands have emerged as a versatile and powerful tool in homogeneous catalysis, primarily due to a combination of unique structural and electronic features. Their design offers several advantages:

Modular Synthesis and Tunability: A key advantage lies in their straightforward and modular synthesis, often utilizing methods like the Fischer indole (B1671886) synthesis from inexpensive and readily available starting materials. orgsyn.org This synthetic accessibility allows for the rapid generation of structurally diverse ligand libraries. orgsyn.org The indole scaffold can be systematically modified at multiple positions (the N-H group, the phenyl ring, and the phosphino (B1201336) group itself), enabling precise fine-tuning of both steric and electronic properties to optimize catalyst performance for specific applications. orgsyn.org

Unique Electronic and Steric Properties: The indole nucleus is an electron-rich heterocyclic system, which can influence the electron density at the metal center and thereby modulate catalytic activity. researchgate.net The presence of the N-H proton in the indole ring introduces the possibility of secondary interactions, such as hydrogen bonding with co-ligands or substrates, which can influence the stability and selectivity of the catalytic system. researchgate.net For instance, studies on platinum complexes with indolyl-substituted phosphine ligands have shown that hydrogen bonding can stabilize fluoride (B91410) anions in the coordination sphere. researchgate.net

Enhanced Catalytic Performance: These ligands have demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions. acs.org Specifically, indole C3-positioned phosphines containing a diphenylphosphino (-PPh2) group have shown high efficiency in challenging cross-coupling reactions of sterically hindered aryl chlorides. acs.org This success offers a new perspective on ligand design, suggesting that highly electron-rich and sterically bulky alkylphosphine groups may not always be a prerequisite for high catalytic activity. acs.org Furthermore, the development of novel indole-amide-based phosphine ligands has led to highly efficient palladium catalytic systems for Suzuki-Miyaura cross-coupling reactions involving sterically demanding substrates, achieving excellent yields in short reaction times with low catalyst loadings. nih.gov

Comparison with Biaryl Phosphines (e.g., Buchwald Ligands)

Biaryl phosphines, particularly the Buchwald-type ligands (e.g., SPhos, XPhos), are considered the gold standard in palladium-catalyzed cross-coupling reactions due to their characteristic bulk and electron-rich nature. sigmaaldrich.com A comparison with indole-based phosphines reveals both similarities in performance and distinct differences that highlight the unique potential of the indole scaffold.

While Buchwald ligands are exceptionally effective in many palladium-catalyzed transformations, their performance can be limited in nickel-catalyzed reactions. ucla.edunih.gov This creates an opportunity for new ligand classes, such as indole-based phosphines, to address these limitations. ucla.edu Research into indomuscone-based phosphines has shown that an alkylic phosphine variant exhibits "extraordinary similarities" in catalytic behavior to the Buchwald ligand SPhos in certain reactions. acs.org This suggests that the indole framework can be tailored to mimic the desirable properties of established high-performance ligands.

In specific applications, indole-based phosphines have demonstrated performance comparable or even superior to biaryl phosphines. For example, in the Suzuki-Miyaura cross-coupling for synthesizing tetra-ortho-substituted biaryls, a highly challenging transformation, catalysts based on C3-positioned indole phosphines have shown remarkable efficiency. acs.org

Table 1: Performance Comparison in Suzuki-Miyaura Coupling of a Hindered Aryl Chloride

| Ligand | Catalyst System | Reaction Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Indomuscone-based Phosphine (aromatic) | Pd₂(dba)₃ / Ligand | Aryl Chloride, Arylboronic Acid, K₃PO₄, Toluene/H₂O, 80 °C | Inactive | acs.org |

| Indomuscone-based Phosphine (alkylic) | Pd₂(dba)₃ / Ligand | Aryl Chloride, Arylboronic Acid, K₃PO₄, Toluene/H₂O, 80 °C | 40 | acs.org |

| SPhos (Buchwald Ligand) | Pd₂(dba)₃ / Ligand | Aryl Chloride, Arylboronic Acid, K₃PO₄, Toluene/H₂O, 80 °C | 98 | acs.org |

| Triphenylphosphine | Pd₂(dba)₃ / Ligand | Aryl Chloride, Arylboronic Acid, K₃PO₄, Toluene/H₂O, 80 °C | Inactive | acs.org |

This table illustrates that while benchmark ligands like SPhos remain highly effective, tailored indole-based phosphines can show moderate activity where simpler ligands fail, indicating the potential of the scaffold.

Comparison with Chiral Phosphine Ligands (e.g., CM-phos, IndolPHOX)

The development of chiral phosphine ligands is crucial for asymmetric catalysis, where creating a specific stereoisomer of a product is the primary goal. Chiral phosphines are broadly categorized as those with backbone chirality (e.g., BINAP) or those that are P-chirogenic (chiral at the phosphorus atom, e.g., DIPAMP). Indole-based structures have been successfully incorporated into highly effective chiral ligands like CM-phos.

CM-phos (2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole) is a prominent example of an indolylphosphine ligand that has proven to be excellent for palladium-catalyzed C-C and C-N bond formation. orgsyn.org The design philosophy behind CM-phos leverages the modularity of the indole scaffold to create a platform for ligand diversity. orgsyn.org By modifying the substituents on the phosphorus atom or the indole core, the ligand's electronic and steric properties can be systematically adjusted to enhance catalytic performance for specific transformations. For instance:

Replacing dicyclohexylphosphino with diisopropylphosphino groups improved yields in the C-3 arylation of imidazo[1,2-a]pyridines. orgsyn.org

Introducing electron-donating methoxy (B1213986) groups onto the phenyl ring of the CM-phos skeleton (MeO-CM-phos) resulted in a more electron-rich ligand, leading to better catalytic efficacy in the N-arylation of sulfoximines compared to the parent CM-phos system (94% vs. 89% yield). orgsyn.org

An even more electron-rich version with a dimethylamino group (NMe₂-CM-phos) significantly enhanced the oxidative addition of inert C(Ar)-O bonds in the coupling of organotitanium reagents, outperforming both CM-phos and MeO-CM-phos. orgsyn.org

The compound 1H-Indole, 2-(diphenylphosphino)-3-methyl- is an achiral ligand. However, its core structure is a building block for more complex chiral ligands. The synthesis of axially chiral indole-aryl compounds, which can be converted into phosphine ligands, demonstrates a pathway to new classes of chiral catalysts derived from indole precursors. researchgate.net The comparison, therefore, lies in the potential of the 2-phosphino-3-methyl-indole framework to serve as a platform for developing novel chiral ligands that may offer different reactivity or selectivity profiles compared to established systems like CM-phos or IndolPHOX.

Table 2: Impact of Electronic Modification on CM-phos Ligand Performance

| Ligand | Target Reaction | Yield Comparison | Source |

|---|---|---|---|

| CM-phos | N-arylation of Sulfoximines | 89% | orgsyn.org |

| MeO-CM-phos | N-arylation of Sulfoximines | 94% | orgsyn.org |

| CM-phos | Coupling of Organotitanium Reagents | 16% | orgsyn.org |

| MeO-CM-phos | Coupling of Organotitanium Reagents | 23% | orgsyn.org |

| NMe₂-CM-phos | Coupling of Organotitanium Reagents | 46% | orgsyn.org |

This table highlights the successful strategy of fine-tuning the electronic properties of the indole-based ligand scaffold to achieve superior catalytic results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.